1-(tert-Butoxy)-2-nitrobenzene

描述

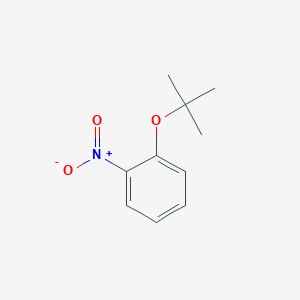

1-(tert-Butoxy)-2-nitrobenzene is an organic compound that features a nitro group and a tert-butoxy group attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(tert-butoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into aromatic compounds, providing a sustainable and scalable method for industrial synthesis .

化学反应分析

Types of Reactions

1-(tert-Butoxy)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Potassium tert-butoxide in the presence of suitable electrophiles.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Reduction: 1-(tert-Butoxy)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Oxidation: Oxidized derivatives of the benzene ring.

科学研究应用

Scientific Research Applications of 1-tert-Butoxy-2-nitrobenzene

1-tert-Butoxy-2-nitrobenzene is a chemical compound with the molecular formula C10H13NO2 . It features a nitro group (-NO2) at the second position and a tert-butoxy group at the first position on a benzene ring .

Synthesis and Production

1-tert-Butoxy-2-nitrobenzene can be synthesized through aromatic nucleophilic substitution. A mixture of nitrobenzene, sodium tert-butoxide, and solvent is reacted under microwave irradiation . For example, reacting a mixture of nitrobenzene (0.3 mmol) and sodium tert-butoxide (7.0 equiv.) in dry toluene (1.5 mL) or in dry toluene/dry DME (9:1) in a microwave reactor yields the desired product . The reaction mixture is then diluted with dichloromethane, filtered, and concentrated under reduced pressure. The resulting crude material is purified by flash column chromatography .

Applications

- HPLC Separation: 1-tert-Butyl-2-nitrobenzene is used in reverse phase (RP) HPLC methods for analytical purposes . It can be separated using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid . It can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

- Intermediate in Synthesis: Tert-butyl esters can be produced by treating carboxylic acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate .

Spectroscopic Data

Spectroscopic data for 1-tert-Butoxy-2-nitrobenzene includes :

- 1H NMR (600 MHz, CDCl3): δ 7.71 (dd, J = 8.1, 1.7 Hz, 1H), 7.46 (ddd, J = 8.3, 7.5, 1.7 Hz, 1H), 7.22 (dd, J = 8.3, 1.2 Hz, 1H), 7.17–7.07 (m, 1H), 1.42 (s, 9H).

- IR (Neat) ν (cm-1): 1602, 1584, 1522, 1487, 1459, 1404, 1367, 1355, 1280, 1233, 1160, 959, 843.

作用机制

The mechanism of action of 1-(tert-Butoxy)-2-nitrobenzene involves its ability to undergo various chemical reactions due to the presence of the nitro and tert-butoxy groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

相似化合物的比较

Similar Compounds

- 1-(tert-Butoxy)-4-nitrobenzene

- 1-(tert-Butoxy)-3-nitrobenzene

- 1-(tert-Butoxy)-2-methylbenzene

Uniqueness

1-(tert-Butoxy)-2-nitrobenzene is unique due to the specific positioning of the nitro and tert-butoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical processes .

生物活性

1-(tert-Butoxy)-2-nitrobenzene is a nitro compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies. The findings are supported by data tables and references from various scientific sources.

This compound can be classified as a nitroaromatic compound. Its structure consists of a nitro group (-NO2) attached to a benzene ring that is further substituted with a tert-butoxy group (-O-C(CH3)3). This unique configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N2O3 |

| Molecular Weight | 225.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that nitro compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain nitro derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with tubulin polymerization . The compound's ability to inhibit tumor growth was demonstrated in vitro against various cancer cell lines.

The biological activity of this compound may be attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.

- Inhibition of Key Enzymes : It acts as an inhibitor of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are implicated in inflammation and cancer progression .

- ROS Generation : The compound promotes oxidative stress within cells, leading to damage and subsequent cell death.

Study 1: Antitumor Activity

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 20 µM, suggesting moderate potency against this cell line. The study highlighted the role of ROS in mediating the observed cytotoxicity .

Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(tert-butoxy)-2-nitrobenzene, and what experimental conditions optimize yield?

- Answer : The compound is typically synthesized via two-step methodologies:

Alkylation : Introduce the tert-butoxy group to benzene derivatives using Friedel-Crafts alkylation with tert-butyl alcohol or tert-butyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

Nitration : Direct nitration of 1-(tert-butoxy)benzene using mixed nitric-sulfuric acid. The tert-butoxy group’s steric bulk may influence regioselectivity, favoring para-substitution unless steric hindrance redirects nitro group placement .

- Optimization : Reaction temperatures below 0°C minimize side reactions (e.g., ring sulfonation), while stoichiometric control of nitrating agents ensures selectivity.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- Answer :

- ¹H NMR : The tert-butoxy group appears as a singlet (~1.3 ppm, 9H), while aromatic protons adjacent to the nitro group show deshielding (~8.0–8.5 ppm). Meta-coupling in the aromatic region confirms nitro positioning .

- IR : Strong asymmetric NO₂ stretching (~1520 cm⁻¹) and tert-butoxy C-O stretching (~1250 cm⁻¹) provide diagnostic peaks. Discrepancies in these regions may indicate isomerization or impurities .

Advanced Research Questions

Q. What computational methods validate the steric and electronic effects of the tert-butoxy group on nitrobenzene reactivity?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance from the tert-butoxy group, predicting reduced electrophilic substitution at ortho positions. Natural Bond Orbital (NBO) analysis quantifies electron-withdrawing effects of the nitro group, explaining regioselectivity in further functionalization .

Q. How do contradictory spectral data (e.g., unexpected coupling constants) arise in rotational isomers of this compound?

- Answer : Restricted rotation around the C-O bond of the tert-butoxy group can create rotational isomers (rotamers), detectable via variable-temperature NMR. For example, splitting of tert-butyl signals at low temperatures (-40°C) confirms rotameric equilibria. Computational studies (e.g., MP2 geometry optimization) correlate energy barriers with experimental observations .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Answer :

- Acidic Conditions : The nitro group’s electron-withdrawing nature destabilizes the aromatic ring, making the compound prone to hydrolysis or nitronium ion formation.

- Basic Conditions : The tert-butoxy group undergoes β-elimination to form isobutylene, leaving a phenolic intermediate. Kinetic studies (e.g., pseudo-first-order rate constants) quantify degradation pathways .

Q. How does the tert-butoxy group influence photochemical behavior in nitroaromatic systems?

- Answer : Ultraviolet irradiation induces nitro-to-nitrito rearrangements, with tert-butoxy’s steric bulk stabilizing transition states. Time-resolved spectroscopy (e.g., femtosecond transient absorption) tracks excited-state dynamics, revealing delayed fluorescence due to triplet-state quenching .

Q. Methodological Recommendations

- Synthesis : Use Schlenk-line techniques for moisture-sensitive steps (e.g., AlCl₃ catalysis). Monitor reactions via TLC with UV-active visualization.

- Purification : Column chromatography (silica gel, hexane/EtOAc) resolves nitro/tert-butoxy isomers. Recrystallization from ethanol improves crystallinity for XRD analysis .

- Safety : Adhere to protocols for handling nitro compounds (e.g., explosive potential) and tert-butoxy derivatives (flammability). Use explosion-proof equipment for scale-up .

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYLJDIYZVNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20451257 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83747-12-0 | |

| Record name | Benzene, 1-(1,1-dimethylethoxy)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20451257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。